molecular formula C13H17NO4 B182521 3-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid CAS No. 168162-30-9

3-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid

Cat. No. B182521
M. Wt: 251.28 g/mol
InChI Key: WKBGXDWFIPYTBR-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid is a chemical compound that is of interest in the field of organic chemistry and medicinal chemistry due to its potential use in the synthesis of various pharmaceutical compounds. It contains a tert-butoxycarbonyl group, which is commonly used as a protecting group for amines in peptide synthesis, and a benzoic acid moiety, which is a fundamental building block in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a practical synthesis method for a dipeptide mimetic that includes a tert-butoxycarbonylamino group has been developed, demonstrating the regioselective functionalization of amino groups . Another study describes the synthesis of an orthogonally protected boronic acid analog of aspartic acid, which also contains a tert-butoxycarbonyl group . These methods highlight the versatility of the tert-butoxycarbonyl group in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of compounds containing the tert-butoxycarbonyl group has been studied using crystallography. For example, the crystal structure of a compound with a similar tert-butoxycarbonyl group has been examined to understand the impact of N-methylation on peptide conformation . This research provides insights into how the tert-butoxycarbonyl group and its adjacent molecular structure can influence the overall conformation of the molecule.

Chemical Reactions Analysis

The tert-butoxycarbonyl group is known to be involved in various chemical reactions, particularly as a protecting group in peptide synthesis. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation has been described, showcasing the tert-butoxycarbonyl group's role in the protection of amino acids during the methylation process . This is crucial for the synthesis of peptides with specific configurations and properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with tert-butoxycarbonyl groups are influenced by the presence of this group. For instance, the stability of 3-(N-tert-butyl-N-aminoxyl)benzoic acid and its crystallization behavior demonstrate the impact of the tert-butoxycarbonyl group on the physical properties of the compound . Additionally, the large-scale preparation of tert-butoxycarbonylamino derivatives from L-aspartic acid provides further evidence of the tert-butoxycarbonyl group's utility in synthesizing compounds with desirable physical and chemical properties .

Scientific Research Applications

Application 1: Dipeptide Synthesis

  • Methods of Application or Experimental Procedures: Boc-AAILs are prepared by neutralizing [emim][OH] with commercially available Boc-protected amino acids . These Boc-AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N,N0-diethylene-N00-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .
  • Results or Outcomes: The dipeptides were obtained in satisfactory yields in 15 minutes .

Application 2: Extraction of Water Soluble Polar Organic Molecules

  • Summary of the Application: The ionic liquid form of the compound has been used in the extraction of water soluble polar organic molecules .
  • Results or Outcomes: The study found that the ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect .

Application 3: Preparation of Non-standard Protected Amino Acid Derivatives

  • Summary of the Application: The compound can be used in the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .
  • Results or Outcomes: The method developed is suitable for the preparation of these derivatives .

Application 4: Multiple Roles in Organic Synthesis

  • Summary of the Application: The Boc-AAIL can play multiple roles as the reactant, reaction medium, coupling additive, and CTPA pre-activator .
  • Results or Outcomes: The study found that the compound can play multiple roles in organic synthesis, enhancing the efficiency of the process .

Safety And Hazards

The compound is associated with several hazard statements including H315, H319, and H302, indicating that it causes skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

“3-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid” is a drug intermediate and is commonly used in the synthesis of drugs or bioactive compounds . It can be used in the synthesis of non-steroidal anti-inflammatory drugs and anticancer drugs . Therefore, its future directions are likely to be influenced by advancements in these areas of drug development.

properties

IUPAC Name

3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14(4)10-7-5-6-9(8-10)11(15)16/h5-8H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBGXDWFIPYTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625113
Record name 3-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid

CAS RN

168162-30-9
Record name 3-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[(tert-butoxy)carbonyl](methyl)amino}benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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